2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide

Description

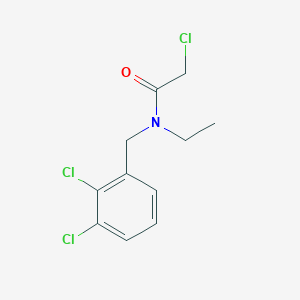

2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide is a chloroacetamide derivative characterized by a benzyl group substituted with chlorine atoms at positions 2 and 3, an ethyl group, and a chloroacetamide moiety. Its structure (Fig. 1) combines aromatic chlorination with N-alkylation, a design feature common in agrochemicals and bioactive molecules.

Properties

IUPAC Name |

2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3NO/c1-2-15(10(16)6-12)7-8-4-3-5-9(13)11(8)14/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALHOSXXPMXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,3-dichlorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

2,3-dichlorobenzyl chloride+N-ethylacetamideNaOH, refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of corresponding oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide in treating parasitic infections, specifically those caused by Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A phenotypic screen of compound libraries led to the identification of structurally related benzamide derivatives that exhibited potent antiparasitic properties. For instance, a compound with a similar structure demonstrated an in vitro EC50 of 0.001 μM against T. brucei and showed good oral bioavailability, indicating its potential as a therapeutic agent .

α-Glucosidase Inhibition

Another significant application is in the design of α-glucosidase inhibitors. Compounds structurally related to this compound were synthesized and evaluated for their inhibitory effects against α-glucosidase. Some derivatives exhibited IC50 values significantly lower than the standard drug acarbose, highlighting their potential as new treatments for diabetes management . For example, certain derivatives achieved IC50 values as low as 45.26 µM, suggesting strong inhibitory activity against this enzyme.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the aromatic ring can lead to significant changes in biological activity. For instance, modifications such as introducing halogens or alkyl groups can enhance or diminish the inhibitory potency against target enzymes like α-glucosidase. A systematic study on various derivatives revealed that specific substitutions could improve activity by several folds .

Environmental Impact and Screening Assessments

The environmental implications of compounds like this compound are also under scrutiny. Screening assessments have been conducted to evaluate their persistence and toxicity in aquatic environments. Such evaluations are essential for understanding the ecological risks associated with chemical compounds used in pharmaceuticals and other applications .

Case Studies

Case Study 1: Antiparasitic Drug Development

In a recent study focused on developing new treatments for HAT, a series of benzamide derivatives were synthesized and tested for their antiparasitic activity. The most potent compound showed not only high efficacy but also favorable pharmacokinetic properties, making it a candidate for further development into an oral medication .

Case Study 2: α-Glucosidase Inhibitors

Another research project evaluated a range of acetamide derivatives for their ability to inhibit α-glucosidase. The study found that certain structural modifications led to improved potency compared to existing treatments like acarbose, suggesting that these compounds could be developed into effective alternatives for managing postprandial hyperglycemia in diabetic patients .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The chloro and dichloro-benzyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide with structurally related compounds:

Structural Variations and Substitution Patterns

*Calculated based on molecular formula from .

Key Research Findings

- Substituent Position Effects : Chlorine substitution on the benzyl ring (e.g., 2,3-dichloro vs. 3,5-dichloro in 35DCPCA) significantly alters molecular packing and crystallinity. For example, 35DCPCA forms stronger hydrogen bonds compared to its 2-chlorophenyl analog, impacting solubility.

- Metabolic Pathways : Compounds like 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide are metabolites of herbicides (e.g., metolachlor). O-demethylation reduces their molecular weight (base peak m/z 270 vs. 284 in metolachlor), influencing environmental persistence.

- Functional Group Impact : Ethoxy substituents (e.g., in 3,4,5-triethoxybenzyl derivatives) improve water solubility but may reduce membrane permeability. Conversely, trichloroethyl groups (e.g., 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides) enhance electrophilic reactivity, making them useful in synthetic chemistry.

Pharmacological and Industrial Relevance

- Herbicide Derivatives : Chloroacetamides with bulky substituents (e.g., 2-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide) are explored for targeted agrochemical activity.

Biological Activity

2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and herbicidal applications. This article summarizes the findings from various studies regarding its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group and a dichlorobenzyl moiety, which contribute to its biological properties. Its chemical formula is and it has a molecular weight of approximately 278.58 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in microbial cells. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can bind to active sites on enzymes critical for microbial survival, disrupting metabolic pathways.

- Disrupting Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate cell membranes, leading to cell lysis in susceptible organisms.

- Inducing Apoptosis : In cancer cell lines, similar compounds have been shown to trigger apoptosis through mitochondrial pathways .

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 40-50 | 29 |

| Staphylococcus aureus | 30 | 24 |

| Klebsiella pneumoniae | 50 | 30 |

| Pseudomonas aeruginosa | 45 | 19 |

These results indicate that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

Herbicidal Properties

In addition to its antibacterial effects, the compound has been investigated for its herbicidal potential. It has shown effectiveness in inhibiting the growth of several weed species, making it a candidate for agricultural applications. The specific mechanism involves interference with photosynthetic processes and cellular respiration .

Case Studies

- Antibacterial Activity Study : A study conducted by Roxana et al. evaluated the antibacterial properties of various chloroacetamide derivatives, including our compound. It was found that the compound exhibited a strong inhibitory effect on E. coli and S. aureus, with MIC values indicating effective concentrations for therapeutic use .

- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of related chloroacetamides on MCF-7 breast cancer cells. The results indicated that these compounds could induce significant cell death through apoptosis, suggesting potential applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.